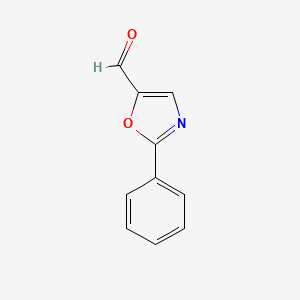

2-Phenyloxazole-5-carbaldehyde

Description

Significance of the Oxazole (B20620) Core in Heterocyclic Compound Research

The oxazole ring is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom. iajps.com This structural motif is a cornerstone in the field of heterocyclic chemistry and is found in a wide array of natural products and synthetic molecules. nih.gov The presence of both oxygen and nitrogen atoms within the ring allows for a variety of non-covalent interactions with biological targets such as enzymes and receptors, making oxazole-based compounds prominent in drug discovery. iajps.comnih.govnih.gov

The oxazole nucleus is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. Its derivatives have demonstrated a broad spectrum of biological activities, including:

Anticancer nih.gov

Antimicrobial iajps.com

Antitubercular iajps.com

Anti-inflammatory iajps.com

Antidiabetic iajps.com

The versatility of the oxazole core stems from its electronic properties. It is a π-electron-excessive heterocycle, which influences its reactivity. iajps.com Electrophilic substitution reactions preferentially occur at the electron-rich C5 position, while the C2 position is susceptible to nucleophilic attack due to the electronegativity of the adjacent nitrogen atom. iajps.com This predictable reactivity allows for the strategic modification of the oxazole ring to develop new compounds with tailored properties.

Strategic Importance of the Formyl Functional Group in Oxazole Derivatization

The formyl group (–CHO), an aldehyde, attached to the C5 position of the 2-phenyloxazole (B1349099) ring is of paramount strategic importance for chemical derivatization. wikipedia.org This functional group serves as a versatile handle for a multitude of chemical transformations, enabling the extension and modification of the core structure. The reactivity of the aldehyde allows for the synthesis of a wide range of derivatives, significantly expanding the chemical space that can be explored from this single precursor.

The formyl group readily participates in a variety of well-established organic reactions, including:

Condensation Reactions: Aldehydes are classic substrates for condensation reactions with active methylene (B1212753) compounds. For instance, the Erlenmeyer-Plöchl synthesis and related methodologies utilize aldehydes to form oxazolones, which are themselves important intermediates. mdpi.combiointerfaceresearch.com

Reductive Amination: The formyl group can be converted into an amine through reductive amination, providing a pathway to introduce nitrogen-containing functionalities.

Oxidation: The aldehyde can be oxidized to a carboxylic acid, creating a new functional group with different chemical properties and potential for further reactions, such as esterification or amidation.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into an alkene, enabling the introduction of carbon-carbon double bonds and the extension of the carbon skeleton.

Nucleophilic Addition: The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by various nucleophiles, leading to the formation of alcohols and other addition products.

This wide range of possible transformations makes the formyl group a key component for generating libraries of diverse 2-phenyloxazole derivatives for screening in drug discovery and materials science. chemimpex.com

Overview of Research Paradigms and Evolving Methodologies for 2-Phenyloxazole-5-carbaldehyde

Research involving this compound and its derivatives is driven by the quest for new molecules with enhanced biological activity or novel material properties. The synthetic methodologies to access this key intermediate and its derivatives are continually evolving, with a trend towards more efficient and environmentally benign processes.

Historically, the synthesis of oxazoles has relied on classic methods such as the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen oxazole synthesis. nih.govwikipedia.orgijpsonline.com The van Leusen reaction, which utilizes tosylmethylisocyanides (TosMIC), has been a particularly powerful tool for constructing the oxazole ring. nih.gov

More recently, research has focused on developing novel and more sustainable synthetic routes. These modern approaches often employ:

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a mild and efficient method for the synthesis of 2-substituted oxazole-5-carbaldehydes from N-propargyl amides. researchgate.net This approach avoids the need for harsh reagents and high temperatures.

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate reactions and improve yields in the synthesis of oxazole derivatives, such as in the Erlenmeyer synthesis of azalactones. ijpsonline.comresearchgate.net

Multi-component Reactions: One-pot, multi-component reactions are being developed to synthesize complex oxazole structures in a single step, improving efficiency and reducing waste. beilstein-journals.org For example, a one-pot oxazole synthesis followed by a Suzuki-Miyaura coupling has been used to create 2,4,5-trisubstituted oxazoles. beilstein-journals.org

The exploration of these evolving synthetic strategies is crucial for the continued development of novel oxazole-based compounds and for realizing their full potential in various scientific fields.

Data Tables

Table 1: Reactivity of the Oxazole Core

| Position | Type of Reaction | Reactivity |

| C2 | Nucleophilic Attack | Susceptible due to adjacent nitrogen. iajps.com |

| C5 | Electrophilic Substitution | Preferred site due to electron-rich nature. iajps.com |

Table 2: Common Reactions of the Formyl Group

| Reaction Type | Reagents/Conditions | Product Type |

| Condensation | Active methylene compounds (e.g., hippuric acid) | Oxazolones mdpi.combiointerfaceresearch.com |

| Oxidation | Oxidizing agents (e.g., KMnO₄, H₂O₂) | Carboxylic acids |

| Reductive Amination | Amine, reducing agent | Amines |

| Wittig Reaction | Phosphonium ylide | Alkenes |

| Nucleophilic Addition | Grignard reagents, organolithium reagents | Secondary alcohols |

Table 3: Synthetic Methodologies for Oxazole Derivatives

| Method | Description | Key Features |

| Van Leusen Oxazole Synthesis | Reaction of an aldehyde with TosMIC. nih.gov | Mild conditions, one-pot reaction. nih.gov |

| Visible-Light Photocatalysis | Oxidative cyclization of N-propargyl amides. researchgate.net | Metal-free, room temperature. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. ijpsonline.comresearchgate.net | Shorter reaction times, higher yields. researchgate.net |

| One-Pot Synthesis/Coupling | Combination of oxazole formation and subsequent coupling reactions. beilstein-journals.org | High efficiency, access to complex structures. beilstein-journals.org |

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKFKUCOEAJPJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10534583 | |

| Record name | 2-Phenyl-1,3-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10534583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92629-13-5 | |

| Record name | 2-Phenyl-1,3-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10534583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Derivatization Strategies for 2 Phenyloxazole 5 Carbaldehyde

Chemical Transformations at the Aldehyde Functional Group

The aldehyde group is an electrophilic center, readily participating in reactions with various nucleophiles. Its reactivity is central to many derivatization strategies, including nucleophilic additions and chemoselective reductions.

Nucleophilic addition to the carbonyl carbon is a characteristic reaction of aldehydes. libretexts.orglibretexts.org The electron-deficient carbon of the C=O double bond is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. libretexts.org This initial addition can be followed by an elimination step, typically of a water molecule, in what is known as a condensation reaction. masterorganicchemistry.com

2-Phenyloxazole-5-carbaldehyde readily undergoes condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazine (B178648), to form imines (and Schiff bases), oximes, and hydrazones, respectively. masterorganicchemistry.comresearchgate.net These reactions involve the nucleophilic attack of the nitrogen atom on the aldehyde's carbonyl carbon, followed by dehydration to yield the C=N double bond. youtube.com

Imines: Reaction with primary amines (R-NH₂) yields the corresponding N-substituted imines. These reactions can often be performed under mild, acid-catalyzed conditions or even neat. masterorganicchemistry.comorganic-chemistry.org

Hydrazones: Condensation with hydrazine (H₂NNH₂) or substituted hydrazines (e.g., phenylhydrazine) affords hydrazone derivatives. nih.govresearchgate.net These compounds are valuable intermediates in their own right, for example, in the synthesis of various heterocyclic systems. researchgate.net

Oximes: Treatment with hydroxylamine (NH₂OH) produces oximes. xisdxjxsu.asianumberanalytics.com The synthesis of oximes is a robust transformation, often achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. ijprajournal.com

These derivatives are not only stable compounds but also serve as versatile synthons for further chemical modifications.

| Nitrogen Nucleophile | Reactant Name | Product Class | General Product Structure |

|---|---|---|---|

| R-NH₂ | Primary Amine | Imine (Schiff Base) |  |

| H₂N-NH-R | Hydrazine / Substituted Hydrazine | Hydrazone |  |

| H₂N-OH | Hydroxylamine | Oxime |  |

The aldehyde functionality of this compound is a key handle for constructing new heterocyclic rings through condensation reactions. A prominent example is the Erlenmeyer-Plöchl reaction for azlactone synthesis. researchgate.netturkjps.org Condensation of this compound with N-acylglycines, such as hippuric acid, in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297), yields a 4-arylidene-2-phenyloxazol-5(4H)-one, also known as an azlactone. researchgate.netpreprints.org

These azlactones are highly valuable synthetic intermediates because their ring can be readily opened by various nucleophiles, providing access to a wide range of α,β-dehydroamino acid derivatives and other complex heterocyclic structures. researchgate.netresearchgate.net For instance, reaction of the azlactone intermediate with nucleophiles like phenylhydrazine (B124118) can lead to the formation of 1,2,4-triazin-6(5H)-ones. researchgate.net

The aldehyde group can be selectively reduced to a primary alcohol without affecting the aromatic phenyl and oxazole (B20620) rings. This transformation is crucial for synthesizing derivatives like (2-phenyloxazol-5-yl)methanol, a building block for further functionalization.

Chemoselective reduction is typically achieved using mild hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). researchgate.net It is mild enough to selectively reduce aldehydes and ketones without reacting with less reactive functional groups like esters or the aromatic oxazole ring. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also be effective but require more stringent anhydrous conditions. For specific applications where other sensitive groups are present, specialized reagents like borane-dimethyl sulfide (B99878) complex (H₃B–SMe₂) can be employed for the selective reduction of carboxylic acid derivatives, highlighting the principle of chemoselectivity. rsc.org

| Reagent | Product | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | (2-Phenyloxazol-5-yl)methanol | Methanol or Ethanol, Room Temperature | Highly selective for aldehydes/ketones; does not reduce the oxazole ring. researchgate.net |

| Lithium Aluminum Hydride (LiAlH₄) | (2-Phenyloxazol-5-yl)methanol | Anhydrous Ether or THF, followed by aqueous workup | Powerful reducing agent; also reduces esters, amides, and other groups. |

Nucleophilic Addition Reactions

Formation of Imines, Hydrazones, and Oximes with Nitrogen Nucleophiles

Reactions Involving the Oxazole Ring System

While the aldehyde group is the most reactive site for many transformations, the oxazole ring itself can participate in advanced derivatization reactions, particularly those that form new carbon-carbon or carbon-heteroatom bonds.

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. eie.grwiley.com For a molecule like this compound, these methodologies offer a powerful route to functionalize the oxazole core, although the aldehyde group may require protection (e.g., as an acetal) prior to reaction.

Strategies for coupling reactions on the oxazole ring include:

C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the oxazole ring is an increasingly attractive and atom-economical strategy. Palladium, rhodium, or other transition metal catalysts can facilitate the coupling of the oxazole's C-H bonds (e.g., at the C4 position) with various partners like aryl halides, boronic acids, or alkynes.

Coupling of Halogenated or Lithiated Oxazoles: A more traditional approach involves first introducing a leaving group (like a halogen) or generating a metalated species on the oxazole ring. Studies on oxazole chemistry have shown that the ring can be lithiated at specific positions, such as C2 or C5. clockss.org Such lithiated intermediates can then be used in subsequent cross-coupling reactions, for example, by transmetalation with a zinc or boron species followed by a palladium-catalyzed Negishi or Suzuki coupling. nih.gov While direct cross-coupling on the unsubstituted this compound is not widely documented, the established reactivity of the oxazole nucleus suggests these pathways are synthetically feasible for creating novel analogs. clockss.org

Heck Reaction for Alkenylation of the Oxazole Ring

Electrophilic and Nucleophilic Substitution on the Oxazole Core

The reactivity of the oxazole ring towards electrophilic and nucleophilic attack is influenced by the substituents present on the ring. The phenyl group at the 2-position and the carbaldehyde group at the 5-position of this compound play a significant role in directing the regioselectivity of these reactions.

The oxazole ring is generally considered to be electron-rich, but the presence of electron-withdrawing groups can significantly alter its reactivity. Electrophilic substitution on the oxazole ring typically occurs at the C5 position, as it is the most electron-rich carbon. tandfonline.comslideshare.net However, in this compound, the C5 position is already substituted. Therefore, electrophilic attack would likely be directed to the C4 position, although it is less favored. The presence of an electron-donating group on the oxazole ring can activate it towards electrophilic attack. tandfonline.com

Conversely, nucleophilic substitution reactions on the oxazole ring are less common and usually require the presence of a good leaving group, such as a halogen. tandfonline.com The order of reactivity for nucleophilic substitution on a halogenated oxazole is C2 > C4 > C5. tandfonline.com The electron-withdrawing nature of the phenyl and carbaldehyde groups in this compound could potentially make the ring more susceptible to nucleophilic attack, especially if a suitable leaving group is present.

The regioselectivity of functionalization can be controlled by the choice of reagents and reaction conditions. mdpi.comrsc.org For instance, directed metalation strategies can be employed to achieve site-selective functionalization.

Cycloaddition and Ring-Opening Pathways of the Oxazole Moiety

Oxazole derivatives can participate in cycloaddition reactions, acting as dienes or dienophiles. ajrconline.org The exocyclic double bond in certain oxazolone (B7731731) derivatives can act as a dienophile in Diels-Alder reactions. ajrconline.org The oxazole ring itself can also undergo [4+2] cycloaddition reactions. ajrconline.org

Ring-opening reactions of the oxazole moiety can be initiated by various reagents, leading to the formation of other heterocyclic systems or acyclic compounds. tandfonline.comajrconline.org For example, nucleophilic addition to the oxazole ring can lead to ring opening and subsequent rearrangement to form other heterocycles like imidazoles or pyrroles. tandfonline.com

Systematic Derivatization for Structure-Activity Relationship (SAR) Elucidation

Systematic derivatization of this compound is a crucial strategy for exploring the structure-activity relationships (SAR) of its derivatives. By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting compounds, researchers can identify key structural features responsible for the desired activity. researchgate.netnih.govresearchgate.net

For example, a series of 5-phenyloxazole-2-carboxylic acid derivatives were synthesized and their SAR was studied as inhibitors of tubulin polymerization. researchgate.netnih.gov These studies revealed that modifications to the amide moiety significantly impacted cytotoxicity. researchgate.netnih.gov Similarly, SAR studies on pyrazole (B372694) derivatives containing oxazole rings have been conducted to optimize their insecticidal activity. d-nb.info

Strategic Modulation of Substituents for Pharmacological Profiling

The 2-phenyloxazole (B1349099) core structure is a recognized pharmacophore, a key structural component responsible for a drug's pharmacological activity. Its derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. tandfonline.comd-nb.infobiointerfaceresearch.com The strategic modulation of substituents on the this compound scaffold is a critical approach in medicinal chemistry to refine and enhance its pharmacological profile. This involves the targeted introduction of various functional groups to influence the compound's potency, selectivity, and pharmacokinetic properties.

Research into the structure-activity relationships (SAR) of 2-phenyloxazole derivatives has revealed that modifications at both the phenyl ring and the 5-position of the oxazole ring can significantly impact biological activity. While direct and extensive pharmacological profiling of this compound itself is not widely documented in publicly available research, valuable insights can be drawn from studies on structurally related compounds, such as 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. In these analogs, the exocyclic double bond at the 5-position is conceptually related to the aldehyde group of this compound, making their SAR data a relevant point of reference.

For instance, in a series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives evaluated for their anticancer activity against the A549 human lung cancer cell line, the nature and position of the substituent on the benzylidene ring (originating from an aromatic aldehyde) played a crucial role in determining cytotoxicity. researchgate.net The unsubstituted 4-benzylidene-2-phenyloxazol-5(4H)-one was found to be the most potent in this particular study. researchgate.net This suggests that for derivatives of this compound, the nature of the substituent on the 2-phenyl ring could be a key determinant of its pharmacological effect.

Furthermore, derivatization of the carbaldehyde group at the 5-position, for example, through the formation of Schiff bases or hydrazones, presents a versatile strategy for pharmacological modulation. Schiff bases, formed by the condensation of aldehydes with primary amines, and their metal complexes are known to possess significant anticancer activities. nih.govnih.govvietnamjournal.ru Similarly, hydrazones, derived from the reaction of aldehydes with hydrazines, have a well-established history of diverse biological activities, including antimicrobial and anti-inflammatory properties. researchgate.netnih.gov

The following data table summarizes the structure-activity relationship findings for a series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives, which can serve as a predictive model for the strategic modulation of substituents on this compound for anticancer activity.

| Compound | Substituent (R) on Benzylidene Ring | Cytotoxicity (CTC50) against A549 cell line (µg/ml) | Activity Level |

|---|---|---|---|

| 1 | H | 25 | +++ |

| 2 | 2-NO2 | 80 | ++ |

| 3 | 3-NO2 | 33 | +++ |

| 4 | 4-NO2 | 40 | +++ |

| 5 | 2-Cl | 156 | + |

| 6 | 4-Cl | 179 | + |

| 7 | 2,4-di-Cl | 140 | + |

| 8 | 4-CH3 | 38 | +++ |

| 9 | 4-OCH3 | 190 | + |

| 10 | 4-N(CH3)2 | 95 | ++ |

| 11 | 4-OH | 187 | + |

| 12 | 3-OH | 149 | + |

| 13 | 3-OCH3, 4-OH | 48 | +++ |

Data sourced from a study on 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. researchgate.net Activity Level: +++ (High), ++ (Moderate), + (Low).

This data highlights that electronic and steric factors of the substituents significantly influence the anticancer activity. For instance, the presence of a nitro group at the meta or para position (compounds 3 and 4) and a methyl group at the para position (compound 8) resulted in high cytotoxicity. researchgate.net Conversely, chloro substituents (compounds 5, 6, and 7) and a methoxy (B1213986) group (compound 9) led to a decrease in activity in this series. researchgate.net These findings provide a valuable starting point for designing focused libraries of this compound derivatives with potentially enhanced pharmacological profiles.

Computational and Theoretical Investigations of 2 Phenyloxazole 5 Carbaldehyde and Its Derivatives

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations have become indispensable in modern chemistry for analyzing the characteristics of molecules. arxiv.org These computational techniques allow for the detailed examination of molecular properties that are often difficult to measure experimentally. unipd.it

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is widely applied to predict the molecular and electronic properties of chemical compounds. In studies of oxazole (B20620) derivatives and related heterocyclic systems, DFT has been used to perform optimizations of molecular geometries and to calculate various structural and electronic properties. csic.esbohrium.com

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of phenylisoxazole-carbaldehyde, which are structurally related to 2-phenyloxazole-5-carbaldehyde, computational studies have been carried out at specific levels of theory, such as B3LYP/6-311++G(d,p), to find the most stable conformers in both gas and liquid phases. csic.es These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Table 1: Example of DFT-Calculated Properties for a Phenylisoxazole Derivative Note: This data is illustrative, based on findings for a related compound class.

| Property | Description | Finding |

|---|---|---|

| Level of Theory | Method and basis set used for calculation | B3LYP/6-311++G(d,p) csic.es |

| Phase | Medium in which calculations were performed | Gas and Liquid (DMSO, Acetone) csic.es |

| Most Stable Geometry | The lowest energy conformation | cisE geometrical configuration csic.es |

| Planarity | Dihedral angle between aromatic rings | Isoxazole (B147169) and phenyl rings are not always coplanar, depending on substituents. csic.es |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the primary electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Eg), is a critical parameter for predicting a molecule's stability and reactivity. csic.es A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower stability. csic.es In computational studies of phenylisoxazole-carbaldehyde derivatives, the HOMO and LUMO energies were calculated to determine these properties. csic.es For these molecules, the HOMO orbitals were found to be localized on the isoxazole ring and the hydrazone moiety, while the LUMO orbitals showed charge density on the substituted phenyl isoxazole ring. csic.es The analysis indicated that certain substituents could alter the energy gap, thereby tuning the molecule's reactivity. csic.es

Table 2: Illustrative Frontier Molecular Orbital Energies (eV) Based on data for phenylisoxazole-carbaldehyde semicarbazone derivatives in the gas phase.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg) (eV) | Reactivity Implication |

|---|---|---|---|---|

| Derivative 1 | -5.2822 | -1.2715 | 4.0107 | High stability |

| Derivative A | Varies | Varies | Low value | Most reactive, least stable csic.es |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. uni-muenchen.demdpi.com The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color spectrum. uni-muenchen.de Red areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. csic.es

For phenylisoxazole-carbaldehyde semicarbazone derivatives, MEP analysis revealed that the most negative region was associated with the oxygen atom of the carbonyl group, identifying it as the primary site for electrophilic attack. csic.es Conversely, the most positive regions were located on the hydrogen atoms of the hydrazone and amide groups, marking them as the likely sites for nucleophilic interaction. csic.es This information is crucial for understanding intermolecular interactions and reaction mechanisms. mdpi.com

Natural Bonding Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.dewisc.edu This method is used to study hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital. stackexchange.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). stackexchange.comustc.edu.cn

Table 3: Selected NBO Second-Order Perturbation Energies (E(2)) in kJ/mol Based on data for phenylisoxazole-carbaldehyde semicarbazone derivatives.

| Donor NBO | Acceptor NBO | E(2) (kJ/mol) |

|---|---|---|

| LP(1)N14 | π*(C15-O16) | 191.7 - 197.4 csic.es |

| LP(1)N14 | π*(N13-C12) | 143.9 - 152.7 csic.es |

Many organic molecules, including those with oxazole rings, can exist as different structural isomers called tautomers, which can interconvert. nih.gov Furthermore, molecules can adopt various spatial arrangements, or conformations, by rotation around single bonds. acs.org Computational analysis is a powerful method to explore the relative stabilities of different tautomers and conformers. nih.gov

For derivatives of phenylisoxazole-carbaldehyde, theoretical studies have investigated the equilibrium between different tautomeric forms, such as the keto (amide) and enol (iminol) forms. csic.es By calculating the relative energies and enthalpies of these structures, researchers determined the order of stability. The keto tautomer was consistently found to be the most stable form. csic.es

Conformational analysis of these derivatives identified several possible conformers arising from rotation around key single bonds. csic.es By comparing their calculated energies, the most stable conformer for the keto tautomer was identified as the cisE configuration, which was found to be significantly more abundant (≥96.9%) than other conformers at equilibrium. csic.es These computational findings were in good agreement with experimental spectroscopic results, demonstrating the predictive power of theoretical methods. csic.es

Density Functional Theory (DFT) Studies

Mapping of Molecular Electrostatic Potential (MEP) for Interaction Sites

Molecular Modeling and Simulation in Chemical Biology and Drug Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering profound insights into the behavior of small molecules like this compound and its derivatives at a molecular level. These in silico techniques allow researchers to predict how these compounds might interact with biological targets, assess their stability, and screen vast virtual libraries to identify promising new drug candidates, thereby accelerating the pace of research and development.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the interactions between a potential drug molecule (ligand) and its biological target (receptor), typically a protein or enzyme. For derivatives of the 2-phenyloxazole (B1349099) scaffold, molecular docking has been instrumental in elucidating their binding modes and identifying key interactions that contribute to their biological activity.

Studies have shown that derivatives of 2-phenyloxazole can effectively bind to various enzymatic targets. For instance, a series of N,5-diphenyloxazole-2-carboxamides, which are structurally related to the core scaffold, were investigated as inhibitors of tubulin polymerization. nih.gov Molecular docking simulations indicated that these compounds bind to the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. nih.gov This binding prevents the normal function of tubulin, leading to cell cycle arrest and cytotoxicity in cancer cells. nih.gov

In another study, derivatives of 4-benzylidene-2-phenyloxazole-5-one were used as precursors to synthesize novel 5-oxo-imidazoline compounds. samipubco.comsamipubco.com These compounds were docked against the polo-like kinase 1 (Plk1) enzyme, a crucial regulator of cell division and a target for anticancer drugs. The docking results for the most potent compounds revealed significant binding affinities, highlighting their potential as Plk1 inhibitors. samipubco.comsamipubco.com

Furthermore, thiophene-containing derivatives synthesized from 4-arylidene-2-phenyloxazol-5(4H)-one were evaluated as inhibitors of lactate (B86563) dehydrogenase A (LDHA) and pyruvate (B1213749) dehydrogenase kinase 1 (PDK-1), two enzymes implicated in cancer metabolism. mdpi.com Molecular docking studies revealed favorable binding energies and identified key amino acid residues, such as Asn137 and Arg168 in LDHA, that are crucial for the interaction. mdpi.com Similarly, phenyloxazole derivatives have been docked against α-glucosidase, an enzyme targeted in diabetes, to explore their inhibitory mechanisms. researchgate.net

The table below summarizes key findings from molecular docking studies of various 2-phenyloxazole derivatives.

| Derivative Class | Target Enzyme | Key Findings | Binding Energy (kcal/mol) | Interacting Residues |

| N,5-diphenyloxazole-2-carboxamides | Tubulin | Binds to the colchicine binding site, inhibiting polymerization. nih.gov | Not specified | Not specified |

| 4-Benzylidene-1-(5-sulfonyl-1,3,4-oxadiazol-2yl)-5-oxo-imidazoline | Polo-like Kinase 1 (Plk1) | Shows strong binding affinity, suggesting potential as Plk1 inhibitors. samipubco.comsamipubco.com | -9.0 to -9.9 | ARG136, LEU59, LYS61, HIS138 |

| Thiophene derivatives of 4-arylidene-2-phenyloxazol-5(4H)-one | LDHA / PDK-1 | Exhibits favorable binding energies comparable to native ligands. mdpi.com | -7.9 to -8.1 | Asn137, Arg168, His192 |

| Phenyloxazole derivatives | α-glucosidase | Active compounds bind to the active site pocket of the enzyme. researchgate.net | Not specified | Not specified |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformation

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is vital for assessing the stability of the ligand-receptor complex and observing conformational changes that may occur upon binding.

MD simulations have been employed to validate the findings from molecular docking studies of 2-phenyloxazole derivatives. For example, after docking novel 5-oxo-imidazoline derivatives into the active site of Polo-like Kinase 1 (PDB ID: 2RKU), MD simulations were performed for 100 nanoseconds to evaluate the stability of the predicted binding poses. samipubco.comsamipubco.com The simulations confirmed that the most potent compounds formed stable and enduring complexes with the enzyme. samipubco.comsamipubco.com The analysis of the interactions throughout the simulation revealed that certain residues, such as ARG136, played a critical role by forming multiple, consistent interactions with the ligands, thereby anchoring the compound in the binding pocket. samipubco.comsamipubco.com This provides strong evidence that the derivatives are not only able to bind but can also maintain a stable and inhibitory conformation within the active site.

In Silico Approaches for Virtual Screening and Lead Optimization

The 2-phenyloxazole scaffold serves as a valuable starting point for the discovery of new therapeutic agents. In silico approaches, particularly virtual screening, allow researchers to computationally test millions of virtual compounds derived from this core structure against a specific biological target. explorationpub.com This process rapidly identifies "hits"—compounds that are predicted to have high binding affinity and are likely to be active.

Virtual screening begins with the creation of a large, diverse library of compounds, which can be generated by adding various functional groups to the this compound core. nih.gov These virtual libraries can contain tens of millions of compounds. nih.gov Using the three-dimensional structure of the target protein, docking programs then screen this entire library, ranking the compounds based on their predicted binding scores. explorationpub.comnih.gov

Once initial hits are identified, the process of lead optimization begins. This involves a multi-parameter optimization where computational tools are used to predict various properties of the hit compounds. This includes the analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. samipubco.commdpi.com For instance, studies on phenyloxazole derivatives have included in silico predictions of their drug-likeness and pharmacokinetic profiles to identify potential liabilities such as high lipophilicity or poor solubility, which could hinder their development into viable drugs. mdpi.com By iteratively modifying the chemical structure of the hits and re-evaluating their binding and ADMET properties computationally, researchers can rationally design optimized lead compounds with improved potency, selectivity, and drug-like characteristics before committing to expensive and time-consuming chemical synthesis and biological testing. samipubco.commdpi.com

Advanced Applications in Medicinal Chemistry and Materials Science

Medicinal Chemistry Applications of 2-Phenyloxazole-5-carbaldehyde Derivatives

The oxazole (B20620) nucleus is a cornerstone in the synthesis of new chemical entities with therapeutic potential. d-nb.info The unique structural features of this compound make it a valuable starting point for creating a diverse array of bioactive molecules. chemimpex.com

Development of Biologically Active Scaffolds

The this compound framework serves as a versatile scaffold in medicinal chemistry. chemimpex.com Its structure allows for the synthesis of multi-substituted oxazole derivatives, which have shown a wide spectrum of biological activities. d-nb.inforesearchgate.net Researchers utilize this compound as a fundamental building block to create more complex molecules with specific functionalities aimed at various biological targets. chemimpex.com The reactivity of the aldehyde group, combined with the stable oxazole ring, enables a modular approach to drug design, facilitating the development of new medications. chemimpex.com This adaptability has led to its use in synthesizing compounds for applications ranging from enzyme inhibition to the creation of fluorescent probes for biological imaging. chemimpex.com

Antimicrobial and Antifungal Potency of Oxazole Derivatives

Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. researchgate.nettandfonline.commdpi.com The oxazole core is a key feature in many compounds developed to combat microbial infections. tandfonline.com

A variety of multi-substituted oxazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against several bacterial and fungal strains. researchgate.nettandfonline.com For instance, certain 5-aryl-3-(4-aryl-1,3-thiazol-2-yl)-1,2-oxazole derivatives have shown good activity against Proteus mirabilis. tandfonline.com Similarly, novel 5(4H)-oxazolone-based sulfonamides have exhibited promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Some of these compounds also displayed potent antifungal activity against strains like Aspergillus niger and Candida albicans. mdpi.comresearchgate.net The introduction of different substituents to the oxazole framework has been shown to enhance the antimicrobial and antifungal activities of these derivatives. nih.gov

Table 1: Antimicrobial Activity of Selected Oxazolone (B7731731) Derivatives

| Compound ID | Target Organism | Activity/Measurement | Source |

|---|---|---|---|

| 9h | Candida albicans | MIC: 2 µg/mL | mdpi.com |

| 9h | Aspergillus niger | MIC: 4 µg/mL | mdpi.com |

| 9c | Candida albicans | MIC: 4 µg/mL | mdpi.com |

| 9c | Aspergillus niger | MIC: 8 µg/mL | mdpi.com |

| 9k | Candida albicans | MIC: 8 µg/mL | mdpi.com |

| 9a | Candida albicans | MIC: 16 µg/mL | mdpi.com |

| 9k | Aspergillus niger | MIC: 16 µg/mL | mdpi.com |

| 9a | Aspergillus niger | MIC: 32 µg/mL | mdpi.com |

*MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a substance that prevents visible growth of a microorganism.

Anticancer and Antitumor Activity

The development of novel anticancer agents is a critical area of research, and oxazole derivatives have emerged as a promising class of compounds. researchgate.netresearchgate.net They have been shown to exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms of action. researchgate.netbiointerfaceresearch.com

One of the key mechanisms through which oxazole derivatives exert their anticancer effects is by modulating microRNA (miRNA) biogenesis. The interaction between Transactivation response (TAR) RNA-binding protein 2 (TRBP) and Dicer is crucial for this process, and its dysregulation is linked to various cancers. nus.edu.sgnih.gov

A novel 2-phenyloxazole (B1349099) derivative, CIB-3b, has been identified as a modulator of the TRBP-Dicer interaction. researchgate.net This compound was found to physically bind to TRBP, thereby disrupting its interaction with Dicer and altering the production of mature miRNAs. researchgate.net Specifically, CIB-3b was shown to inhibit the expression of the oncogenic miR-21. nih.govresearchgate.net The optimization of this phenyloxazole scaffold led to the discovery of even more potent inhibitors, highlighting the potential of targeting the TRBP-Dicer pathway as a therapeutic strategy for cancers like hepatocellular carcinoma (HCC). nus.edu.sgnih.gov

Table 2: Activity of a Phenylthiazole Derivative Targeting TRBP-Dicer Interaction

| Compound | Measurement | Value | Target |

|---|---|---|---|

| CIB-L43 | EC50 | 0.66 nM | Nanomolar Inhibitory Activity |

| CIB-L43 | KD | 4.78 nM | TRBP Binding Affinity |

| CIB-L43 | IC50 | 2.34 µM | Disruption of TRBP-Dicer Interaction |

Data from a study on a 2-phenylthiazole-5-carboxylic acid derivative developed from a phenyloxazole scaffold. nih.gov

Another significant anticancer mechanism of oxazole derivatives is the inhibition of tubulin polymerization. nih.govbenthamscience.com Tubulin is a critical component of the cytoskeleton, and its disruption interferes with cell division, leading to cell cycle arrest and apoptosis. nih.gov

Several series of oxazole-based compounds have been synthesized and shown to be effective inhibitors of tubulin polymerization. nih.govnist.gov For example, oxazole-bridged combretastatin (B1194345) A-4 derivatives have demonstrated potent antiproliferative and microtubule-disrupting effects. nih.gov These compounds can cause an accumulation of cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov Similarly, novel 1,3-oxazole sulfonamides have been found to bind to tubulin and induce the depolymerization of microtubules, leading to potent growth inhibition of leukemia cell lines. nist.govacs.org Studies have also shown that certain 5-phenyloxazole-2-carboxylic acid derivatives can inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. nih.govresearchgate.net

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. benthamscience.com By systematically modifying the chemical structure, researchers can identify key features that enhance cytotoxicity and selectivity against cancer cells. nih.gov

For instance, in a series of 5-phenyloxazole-2-carboxylic acid derivatives, N,5-diphenyloxazole-2-carboxamides showed improved cytotoxicity compared to the reference compound ABT751. nih.gov SAR studies on oxazole-bridged combretastatin A-4 analogues revealed that the length of the spacer between the oxazole core and a hydroxamic acid appendage significantly influenced the antiproliferative effect and HDAC inhibition. nih.govnih.gov Derivatives with shorter spacers were more effective at disrupting microtubules, while those with longer spacers showed stronger HDAC inhibition. nih.govnih.gov Such studies provide valuable insights for the rational design of more effective oxazole-based anticancer drugs. nih.govbenthamscience.com

Table 3: Cytotoxicity of a 5-Phenyloxazole-2-Carboxylic Acid Derivative (Compound 9)

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Hela | 0.78 |

| A549 | 1.08 |

| HepG2 | 1.27 |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. nih.gov

Inhibition of Tubulin Polymerization and Cell Cycle Arrest

Anti-inflammatory and Other Pharmacological Profiles

The oxazole scaffold is a constituent of various compounds exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. tandfonline.comresearchgate.netnih.gov Derivatives of 2-phenyloxazole, particularly oxazolones, have been investigated for their anti-inflammatory potential. asianjpr.comasianjpr.com Some 2-(substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines have demonstrated significant anti-inflammatory and analgesic activity, with some compounds showing efficacy comparable to established drugs like phenylbutazone (B1037) and indomethacin, but without the associated gastrointestinal irritation. nih.gov

The mechanism of anti-inflammatory action for some oxazolone derivatives has been studied through in vitro assays. For instance, the protein denaturation assay is used to assess anti-inflammatory activity, where the ability of a compound to inhibit heat-induced protein denaturation is measured. asianjpr.com In one study, synthesized oxazolone derivatives were evaluated for their in-vitro anti-inflammatory activity using this method, with diclofenac (B195802) sodium as a standard. asianjpr.com The results indicated that all the tested oxazolone derivatives possessed good anti-inflammatory activity. asianjpr.com

Furthermore, the structure-activity relationship (SAR) of these compounds reveals that the nature and position of substituents on the phenyl ring and the oxazole core play a crucial role in their biological activity. For example, in a series of synthesized oxazolone derivatives, a compound with a 2-chloro benzaldehyde (B42025) moiety showed the most promising anti-inflammatory activity in the protein denaturation assay. asianjpr.com Another derivative with a 4-fluoro benzaldehyde group exhibited the best activity in the HRBC membrane stabilization assay, another method to evaluate anti-inflammatory potential. asianjpr.com These findings highlight the importance of the electronic properties of the substituents in modulating the pharmacological profile.

Beyond anti-inflammatory effects, oxazole-containing compounds have been explored for other therapeutic applications. For instance, some derivatives have shown antimicrobial and antiproliferative activities. The versatility of the oxazole ring allows it to interact with various biological targets, making it a privileged scaffold in drug discovery. tandfonline.comrsc.org

Strategic Design of Novel Drug Candidates and Lead Optimization

The this compound core serves as a versatile starting point for the strategic design of novel drug candidates and for lead optimization in drug discovery programs. rsc.org The aldehyde functional group is particularly useful as it allows for the synthesis of a wide array of derivatives through reactions such as condensation, reductive amination, and the formation of Schiff bases. This chemical tractability enables medicinal chemists to systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties. tandfonline.com

Structure-activity relationship (SAR) studies are fundamental in guiding the design of more effective drug candidates. tandfonline.com For oxazole derivatives, SAR studies have revealed that the substitution pattern on the phenyl ring and the modifications at the 5-position of the oxazole ring significantly influence their biological activity. researchgate.net For example, in the development of tubulin polymerization inhibitors, a series of 5-phenyloxazole-2-carboxylic acid derivatives were synthesized and evaluated. researchgate.net The results showed that certain N,5-diphenyloxazole-2-carboxamides exhibited improved cytotoxicity against cancer cell lines compared to the reference compound. researchgate.net Molecular docking studies further suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin, providing a rationale for their observed activity and a basis for further optimization. researchgate.net

Bioisosterism is another key strategy employed in drug design, where a functional group is replaced by another with similar physical and chemical properties to enhance the desired biological activity or to mitigate undesirable effects. rsc.org The oxazole ring itself can act as a bioisostere for other aromatic heterocycles like furan, pyridine, thiazole, or imidazole, facilitating interactions with biological targets. rsc.orgwikipedia.org This approach has been successfully used to develop pharmaceuticals with improved absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. rsc.org

The process of lead optimization often involves fine-tuning the physicochemical properties of a lead compound. For instance, in the development of peroxisome proliferator-activated receptor gamma (PPARγ) agonists for type 2 diabetes, derivatives of (2S)-((2-benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propionic acid were synthesized and evaluated. nih.gov The study found that only modest changes to the N-2-benzoylphenyl moiety were tolerated, with the best results obtained through bioisosteric replacement of one of the phenyl rings. nih.gov This highlights the sensitivity of the biological target to structural modifications and underscores the importance of a systematic approach to lead optimization.

Applications in Advanced Materials Science

The unique electronic and photophysical properties of the this compound scaffold and its derivatives make them promising candidates for a variety of applications in materials science. The conjugated π-system of the molecule, which can be extended through derivatization of the aldehyde group, gives rise to interesting optoelectronic and sensing capabilities.

Optoelectronic Properties and Non-Linear Optics (NLO)

Oxazole derivatives have garnered significant attention for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic thin-film transistors, and as nonlinear optical (NLO) materials. jksus.orgscilit.com The electronic properties of these molecules, including their frontier molecular orbitals (HOMO and LUMO) and intramolecular charge transfer (ICT) characteristics, are key to their functionality. jksus.orgworldscientific.com

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the structure-property relationships of oxazole-based materials. For instance, the investigation of a (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one derivative revealed a distinct ICT from the HOMO to the LUMO. jksus.orgresearchgate.net Such ICT is a desirable feature for NLO materials, which can alter the properties of light passing through them. The first hyperpolarizability values of some isoxazole (B147169) derivatives have been found to be significantly larger than that of urea, a standard NLO material, suggesting their potential for NLO applications. worldscientific.com

The electron transport properties of oxazole derivatives are also of interest for OLEDs. A low electron reorganization energy is indicative of a good electron transport material. jksus.org Studies have shown that some oxazole derivatives possess smaller electron reorganization energies compared to their hole reorganization energies, suggesting they could be effective electron transporters in OLED devices. jksus.orgscilit.comresearchgate.net This is a valuable property, as efficient electron transport is crucial for the performance of OLEDs.

The functionalization of the this compound core allows for the tuning of these optoelectronic properties. For example, condensation with compounds containing an active methylene (B1212753) unit can extend the conjugation and modify the electronic characteristics of the resulting molecule. researchgate.netmdpi.com

Chemo-sensing and Biosensing Capabilities

The inherent fluorescence of many oxazole derivatives, combined with the reactive aldehyde group of this compound, makes this scaffold an excellent platform for the development of chemosensors and biosensors. rsc.orgresearchgate.net These sensors can detect specific analytes, such as metal ions or biologically important molecules, through changes in their fluorescence or other optical properties. acs.org

For instance, oxazole-based chemosensors have been designed for the selective detection of metal ions like Ga³⁺, In³⁺, and Cr³⁺. rsc.orgresearchgate.net These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism. In a "turn-on" sensor, the fluorescence intensity increases upon binding to the target analyte. rsc.org Conversely, a "turn-off" sensor exhibits a decrease in fluorescence. Some sensors can even perform sequential recognition of different ions. researchgate.net

The design of these chemosensors often involves the incorporation of a specific binding site for the analyte, which is linked to the fluorescent oxazole core. The binding event then perturbs the electronic structure of the fluorophore, leading to a change in its emission spectrum. For example, two 5-(thiophene-2-yl)oxazole derived chemosensors were synthesized that showed a highly sensitive and selective fluorescence response to Ga³⁺. rsc.org

Beyond small ions, oxazole-based probes have been developed for the detection of biologically relevant species. For example, reaction-based chemosensors have been created for the detection of hydrogen peroxide (H₂O₂). nih.gov Furthermore, oxazole derivatives have been incorporated into more complex systems, such as fluorescent peptide probes and nanoparticles, for sensing in aqueous environments. acs.org The development of a biosensor for acetylcholinesterase, using an oxazolone derivative embedded in a polymer matrix, demonstrates the potential for these compounds in biomedical diagnostics. researchgate.netresearchgate.net

Functional Material Development and Integration

The versatility of the this compound structure allows for its integration into a variety of functional materials. chemimpex.com The aldehyde group provides a reactive handle for covalent attachment to polymers, surfaces, or other molecular frameworks, enabling the creation of materials with tailored properties.

Oxazole-containing compounds have been incorporated into polymers to create materials for applications such as organic electronics and coatings. chemimpex.com The ability to tune the electronic and optical properties of the oxazole unit through chemical modification is a key advantage in this context. For example, the synthesis of 2-phenyl-4,5-substituted oxazoles can be achieved through various synthetic routes, including copper-catalyzed reactions, allowing for the introduction of diverse functionalities. ijpsonline.com

The development of functional materials often involves a multi-step synthesis. For example, the Erlenmeyer azlactone synthesis is a common method for creating oxazolone intermediates, which can then be further functionalized. researchgate.net These intermediates can be used to build more complex molecules with specific functionalities, such as those required for photosensors or other advanced materials. dntb.gov.ua

The integration of oxazole derivatives into supramolecular structures is another area of interest. Through non-covalent interactions such as hydrogen bonding and π-π stacking, these molecules can self-assemble into ordered architectures with emergent properties. mdpi.com The crystal packing of (Z)-4-(azulen-1-ylmethylene)-2-phenyloxazol-5(4H)-one, for instance, is driven by such interactions, leading to a well-defined three-dimensional structure. researchgate.netmdpi.com This ability to form organized assemblies is crucial for the development of crystalline materials with applications in electronics and photonics.

Advanced Experimental Methodologies and Analytical Characterization in Research

Spectroscopic Techniques for In-Depth Structural Elucidation

Spectroscopic methods are fundamental tools for probing the molecular structure of 2-Phenyloxazole-5-carbaldehyde. Each technique offers unique insights, and when used in combination, they provide a comprehensive structural profile of the compound.

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY) for Stereochemical Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful technique that resolves overlapping signals found in one-dimensional (1D) spectra, providing detailed information about molecular structure and connectivity. wikipedia.orglibretexts.org Experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable for determining the spatial proximity of atoms, which is crucial for assigning stereochemistry. ceitec.cz The NOESY experiment detects through-space dipolar interactions between protons that are close to each other (typically within 5 Å). ceitec.cz For complex molecules, NOESY can help in assigning spatially near protons and solving stereochemical puzzles. ceitec.cz In the context of this compound derivatives, NOESY experiments can be used to resolve any stereochemical misassignments that may arise during synthesis. For instance, a 1D NOESY experiment on a related compound showed a Nuclear Overhauser Effect (NOE) between protons at δ 3.87 and 7.67, confirming their spatial relationship. google.com

High-Resolution Mass Spectrometry (e.g., ESI-MS) for Molecular Identity and Purity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the molecular weight and elemental composition of a compound, thereby confirming its identity and purity. rsc.orgrsc.orggrowingscience.com Electrospray Ionization (ESI) is a soft ionization technique commonly used in HRMS that allows for the analysis of intact molecules with minimal fragmentation. nih.govmtoz-biolabs.com This method is suitable for a wide range of compounds, including biopharmaceuticals and small organic molecules. mtoz-biolabs.com The high resolving power of modern mass spectrometers can distinguish between ions with very similar mass-to-charge ratios, providing a high degree of confidence in the assigned elemental composition. nih.gov For this compound, ESI-MS would be used to validate its molecular weight by detecting the protonated molecule [M+H]⁺. This technique is routinely used to confirm the successful synthesis of oxazole (B20620) derivatives and to assess their purity. turkjps.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.orgnicoletcz.cz The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. libretexts.org The resulting spectrum is a unique "fingerprint" of the molecule. nicoletcz.cz The FT-IR spectrum is typically divided into a functional group region (4000–1450 cm⁻¹) and a fingerprint region (1450–500 cm⁻¹). gantep.edu.tr

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the key functional groups:

Aldehyde C=O stretch: A strong, sharp peak typically appears in the region of 1680-1750 cm⁻¹. athabascau.calibretexts.org

Aldehyde C-H stretch: Two weak bands are often observed around 2800 cm⁻¹ and 2700 cm⁻¹. libretexts.org

Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region. athabascau.ca

Oxazole ring C=N stretch: Typically observed around 1650 cm⁻¹. athabascau.ca

C-O-C stretch: Bands in the 1300-1000 cm⁻¹ range.

The presence and position of these bands provide clear evidence for the structure of this compound. scielo.brresearchgate.net

Crystallographic Analysis

While spectroscopic methods provide valuable information about connectivity and functional groups, crystallographic analysis offers the most definitive picture of a molecule's three-dimensional structure.

Advanced Reaction Optimization Protocols

The development of efficient and scalable synthetic routes is a key objective in modern organic chemistry. Advanced reaction optimization protocols aim to improve reaction yields, reduce reaction times, and simplify purification processes.

For the synthesis of oxazole derivatives, including this compound, various optimization strategies have been explored. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions. clockss.org For example, the synthesis of 2,4,5-triphenylimidazole (B1675074) was significantly optimized using microwave heating, reducing the reaction time to just 5 minutes at 180 °C. clockss.org Similar protocols could be applied to the synthesis of this compound.

Other optimization strategies include the use of solid-phase reagents and catalysts to simplify product isolation and purification. clockss.org The choice of solvent, temperature, and catalyst are all critical parameters that can be systematically varied to identify the optimal reaction conditions. sci-hub.se For instance, the synthesis of certain oxazolones can be optimized by using anhydrous sodium acetate (B1210297) as a catalyst and ethanol (B145695) for recrystallization to improve purity. The development of catalyst-free and transition-metal-free synthetic methods is also an active area of research, offering more environmentally friendly and cost-effective routes to these important heterocyclic compounds. sci-hub.se

Table of Spectroscopic and Crystallographic Data for this compound and Related Compounds

| Technique | Compound | Key Findings |

|---|---|---|

| ¹H NMR | This compound | Signals corresponding to aromatic, oxazole, and aldehyde protons. |

| ¹³C NMR | This compound | Resonances for all unique carbon atoms, including the carbonyl carbon of the aldehyde. |

| NOESY | Related Oxazole Derivative | Spatial correlation between protons at δ 3.87 and 7.67 confirmed. google.com |

| HRMS (ESI) | This compound | Accurate mass measurement confirms the elemental composition. rsc.org |

| FT-IR | This compound | Characteristic bands for C=O (aldehyde), C-H (aldehyde), C=C (aromatic), and C=N (oxazole) functional groups. |

| Single-Crystal X-ray Diffraction | Related Oxazolone (B7731731) | Confirmed Z-conformation of the exocyclic double bond. acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4,5-triphenylimidazole |

| (Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one |

| 4-(furan-2-ylmethylene)-2-phenyloxazol-5(4H)-one |

| hippuric acid |

| acetic anhydride (B1165640) |

| sodium acetate |

| ethanol |

| 2-phenyloxazole (B1349099) |

| DMF (N,N-Dimethylformamide) |

| POCl₃ (Phosphorus oxychloride) |

| Lawesson's reagent |

| toluene |

| xylene |

| glacial acetic acid |

| 4-oxo-4H-chromene-3-carbaldehyde |

| 2-phenyloxazol-5(4H)-one |

| sodium hydroxide |

| potassium carbonate |

| methanol (B129727) |

| N-propargylamides |

| (E)-5-iodomethylene-2-oxazolines |

| Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate |

| 2,4-dimethyl-5-phenyloxazole |

| 2-methyl-4-heptyl-5-phenyloxazole |

| 2-thiophene carboxaldehyde |

| 2,3-disubstituted hexahydrooxazolo[3,2-a]pyridines |

| N-allylbenzamides |

| 5-ethoxy-2-phenyloxazole-4-carboxylic acid |

| PS-DCC (Polystyrene-supported dicyclohexylcarbodiimide) |

| HOBt (Hydroxybenzotriazole) |

| trifluorotoluene |

| benzil |

| imidazoyl acyl hydrazide |

| ammonium acetate |

| 3-heterocyclic-1,2,4-triazines |

| (Z)‐4‐(4‐nitrobenzylidene)‐2‐phenyloxazol‐5(4H)‐one |

| 5-bromo-2-phenyloxazole |

| 5-fluoromethylisoxazoles |

| (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid |

| (4Z)-4-[(3,4-Dihydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |

| protocatechuic aldehyde |

| (4Z)-4-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |

| 4-hydroxybenzaldehyde |

| 2-acetylpyridine N(4)-methylthiosemicarbazone |

| 2-acetylpyridine N(4)-ethylthiosemicarbazone |

| 2-acetylpyridine N(4)-phenylthiosemicarbazone |

| 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine |

| THF (Tetrahydrofuran) |

| pyridine |

| 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde |

| 2-Isopropyl-1,3-oxazole-4-carbaldehyde |

| 5-(4-Fluorophenyl)-1H-imidazol-2-amine |

| 2-methyl-5-phenyl-1,3-oxazole |

| phenylalanine-2,5-xylenesulfonate |

| 1-(2-phenyloxazol-5-yl)butyl acetate |

| 2-(2-Bromo-phenyl)-oxazole-4-carbaldehyde |

| (Z)-4-((5-Methylthiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one |

| 5-methylthiophene-2-carbaldehyde |

| 2-aminophenylacetic acid |

| 2-Benzyl-5-(methylamino)oxazole-4-carbonitrile |

| 2-((2-Phenyl-4-(1H-tetrazol-5-yl)oxazol-5-yl)amino)ethanol |

| 2-Cyclopropyl-4-(1H-tetrazol-5-yl)oxazol-5-amine |

| 4-(2,4-Difluorobenzylidene)-2-p-tolyloxazole-5(4H)-on |

| 4-(2,4-Difluorobenzylidene)-2-(4-nitrophenyl)oxazole-5(4H)-on |

| 4-(2,4-Difluorobenzylidene)-2-(4-chlorophenyl)oxazole-5(4H)-on |

| 4-(4-Chlorobenzylidene)-2-[(4-phenyl)phenyl]oxazole-5(4H)-on |

| 4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one |

| 4-chlorobenzaldehyde |

| 2-phenyl-2-oxazoline |

| 5-methyl-2-phenyloxazole-4-carboxylate |

Design of Experiments (DoE) for Multi-Variable Optimization

In the synthesis of this compound and its derivatives, the application of Design of Experiments (DoE) has proven to be a powerful methodology for efficiently optimizing reaction conditions. researchgate.netresearchgate.netmt.com DoE allows for the simultaneous investigation of multiple variables, such as temperature, reaction time, and catalyst loading, to identify their individual and interactive effects on the reaction yield and selectivity. mt.comacs.org This statistical approach moves beyond the traditional one-variable-at-a-time (OVAT) method, providing a more comprehensive understanding of the reaction landscape and facilitating the rapid identification of optimal conditions. acs.org

A notable application of DoE is in the visible-light-mediated photocatalytic synthesis of 2-substituted oxazole-5-carbaldehydes. In one such study, researchers employed a DoE approach to establish the optimal conditions for the oxidative cyclization of N-propargyl amides. researchgate.net This methodology enabled the exploration of various factors to achieve moderate to good yields, ranging from 23% to 75%. researchgate.net The systematic variation of parameters within the design space is crucial for mapping the response surface and identifying the combination of factors that leads to the highest product yield. mt.com

To illustrate the application of DoE in the synthesis of a 2-substituted oxazole-5-carbaldehyde, a hypothetical fractional factorial design is presented below. This table outlines the investigation of key variables and their impact on the reaction yield.

| Experiment | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | 25 | 12 | 45 |

| 2 | 2 | 25 | 12 | 60 |

| 3 | 1 | 40 | 12 | 55 |

| 4 | 2 | 40 | 12 | 72 |

| 5 | 1 | 25 | 24 | 50 |

| 6 | 2 | 25 | 24 | 68 |

| 7 | 1 | 40 | 24 | 62 |

| 8 | 2 | 40 | 24 | 75 |

| 9 (Center Point) | 1.5 | 32.5 | 18 | 65 |

The data from such experiments are then analyzed using statistical software to generate response surface plots and mathematical models that predict the yield at any given point within the experimental domain. mt.comacs.org This allows for the precise identification of the optimal conditions for the synthesis, leading to improved efficiency and resource utilization. For instance, in a study optimizing a different heterocyclic synthesis, a three-level Box-Behnken design was used to investigate the effects of three variables, leading to a significant increase in product yield.

Screening of Catalysts, Solvents, and Reaction Conditions for Yield and Selectivity

The synthesis of this compound relies heavily on the careful selection of catalysts, solvents, and other reaction conditions to maximize yield and ensure high selectivity. High-throughput screening (HTS) techniques have become invaluable in this context, allowing for the rapid and parallel evaluation of numerous reaction parameters. nih.govacs.org

A variety of catalysts have been explored for the synthesis of oxazole derivatives. For instance, in the rhodium-catalyzed annulation of triazoles and aldehydes to form 2,5-diaryloxazoles, Rh₂(OAc)₄ was identified as an effective catalyst. tandfonline.com In other studies, gold catalysts such as Ph₃PAuCl have been utilized for the cyclization of N-propargylamides to yield oxazole ketones. acs.org Copper-based catalysts have also been employed in the synthesis of oxazole derivatives. tandfonline.com

Solvent choice is another critical parameter that can significantly influence the outcome of the reaction. The screening of solvents with varying polarities and properties is a common practice. For the synthesis of 2,5-diaryloxazoles, chloroform (B151607) (CHCl₃) was found to be a suitable solvent. tandfonline.com In other instances, acetonitrile (B52724) (CH₃CN) and various alcoholic solvents have been investigated. acs.orgrsc.org The Vilsmeier-Haack reaction, a method for formylating electron-rich aromatic compounds, can be used to introduce the aldehyde group onto the 2-phenyloxazole core. academie-sciences.frmdpi.comjk-sci.com This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), and can be performed in various solvents, including halogenated hydrocarbons or even under solvent-free conditions. jk-sci.comajrconline.org

The following table provides a summary of various catalysts and solvents that have been screened for the synthesis of substituted oxazoles, which is indicative of the approaches that can be applied to optimize the synthesis of this compound.

| Catalyst | Solvent | Substrate/Reaction Type | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | CHCl₃ | Annulation of triazoles and aldehydes | Good to excellent yields | tandfonline.com |

| Ph₃PAuCl | CH₃CN | Cyclization of N-propargylamides | Good yields | acs.org |

| Benzeneseleninic acid (photocatalyst) | Not specified | Oxidative cyclization of N-propargyl amides | 30-90% yield | researchgate.net |

| Pd(OAc)₂/Q-Phos | Isopropanol | Tandem Heck-Suzuki coupling | >95% conversion | acs.org |

| None (Vilsmeier-Haack) | DMF/POCl₃ | Formylation of phenols | Good yields | ajrconline.org |

| None (Vilsmeier-Haack) | Solvent-free | Formylation of phenols | Superior yields to solution phase | ajrconline.org |

| PTA@UiO-66 | Acetonitrile | Reaction of indole (B1671886) and formaldehyde | Highest yield among solvents tested | rsc.org |

The optimization of reaction conditions also extends to other parameters such as temperature and the nature and concentration of bases or other additives. For example, in the lithiation of 2,4-disubstituted oxazoles, the choice of the lithium amide base was found to be critical for achieving high selectivity for functionalization at the C5 position.

Future Research Directions and Unresolved Challenges

Development of Green and Sustainable Synthetic Pathways

A primary challenge in contemporary chemical synthesis is the development of environmentally benign methodologies. Traditional synthetic routes to oxazole (B20620) derivatives often involve harsh reaction conditions, hazardous reagents, and metal catalysts. Future research is increasingly focused on "green" alternatives that offer higher efficiency, reduced waste, and milder conditions.

One promising approach is the use of visible-light-mediated photocatalysis. A recent study demonstrated the synthesis of 2-substituted oxazole-5-carbaldehydes from N-propargyl amides using benzeneseleninic acid under visible light irradiation. researchgate.net This method is notable for its mild reaction conditions—operating at room temperature—and its avoidance of metal catalysts and strong oxidants, with water and recoverable diphenyl diselenide as the only by-products. researchgate.net Exploring and expanding upon such photocatalytic systems, as well as investigating other green chemistry principles like microwave-assisted synthesis and the use of sustainable solvents, will be pivotal in making the production of 2-phenyloxazole-5-carbaldehyde and its derivatives more sustainable and economically viable. ajol.infomdpi.com

Identification of Novel Biological Targets and Therapeutic Applications

The oxazole moiety is a recognized pharmacophore present in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. irjmets.comresearchgate.net Derivatives of the closely related 2-phenyloxazol-5(4H)-one have shown potential as anticancer agents by inducing apoptosis in cancer cell lines and as anti-inflammatory agents by inhibiting COX-2 enzymes. Furthermore, various 2-phenyloxazole (B1349099) derivatives have been investigated as inhibitors of diacylglycerol acyltransferase-1 (DGAT-1) and tubulin polymerization, highlighting the scaffold's therapeutic versatility. researchgate.netcapes.gov.br

A significant future direction lies in using this compound as a starting point to generate large, diverse chemical libraries. The reactive aldehyde group is an ideal handle for derivatization, allowing for the synthesis of a wide range of Schiff bases, alcohols, carboxylic acids, and other heterocyclic systems. rsc.org High-throughput screening of these new derivatives against a broad panel of biological targets could lead to the identification of compounds with novel mechanisms of action. This exploration could uncover new therapeutic applications in areas beyond the currently established activities, potentially addressing unmet medical needs in neurodegenerative diseases, metabolic disorders, or viral infections. evitachem.comresearchgate.net

Integration of Advanced Machine Learning and AI in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. irjmets.com These computational tools can accelerate the design-synthesize-test cycle by predicting the properties and activities of novel compounds before they are synthesized in the lab. For instance, Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed using ML algorithms to predict the antiviral activity of oxazole derivatives against viruses like Varicella zoster virus (VZV) and human cytomegalovirus (HCMV). nih.govnih.gov

Exploration of this compound in Supramolecular Chemistry and Nanomaterials